N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on the preparation of 3-substituted furans highlights the importance of compounds with furan groups in synthetic chemistry. The methods developed for the synthesis of various furan derivatives could be applicable to the synthesis and functionalization of compounds like N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, providing pathways for creating bioactive molecules with potential therapeutic properties (Inomata, Aoyama, & Kotake, 1978).
Neuropharmacology and Imaging Applications
- The development of PET radiotracers for imaging of reactive microglia in the brain demonstrates the relevance of compounds with piperazine and furan moieties in neuroinflammation research. Compounds designed for specific receptor targeting in the central nervous system, such as CSF1R, indicate the potential for this compound to be used in the study of neuropsychiatric disorders and neuroinflammation (Horti et al., 2019).
Drug Design and Medicinal Chemistry
- The synthesis and pharmacological evaluation of piperazine derivatives for potential analgesic properties highlight the interest in piperazine-containing compounds in drug development. This suggests that this compound could serve as a scaffold for the development of new therapeutic agents, especially in the context of pain management and other CNS-related disorders (Malinka et al., 2005).
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-29-20(30-2)16-24-22(28)21(27)23-15-18(19-9-6-14-31-19)26-12-10-25(11-13-26)17-7-4-3-5-8-17/h3-9,14,18,20H,10-13,15-16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHVSKANZJOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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